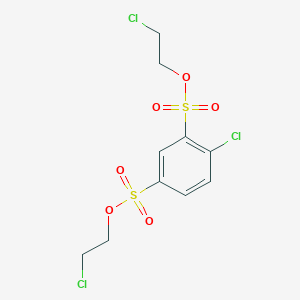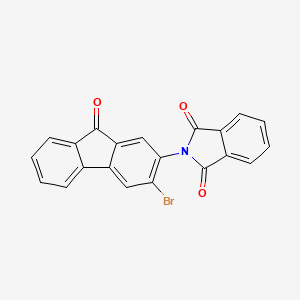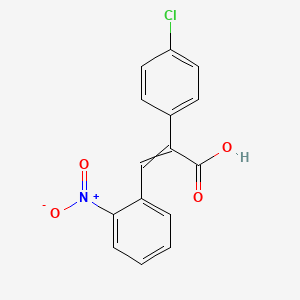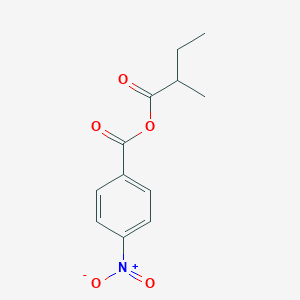
2-Methylbutanoyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutanoyl 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a 2-methylbutanoyl group attached to a 4-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutanoyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated under reflux to facilitate the esterification process. The general reaction scheme is as follows:
4-Nitrobenzoic acid+2-Methylbutanoyl chloride→2-Methylbutanoyl 4-nitrobenzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutanoyl 4-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-nitrobenzoic acid and 2-methylbutanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Nitrobenzoic acid and 2-methylbutanoic acid.
Reduction: 2-Methylbutanoyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Methylbutanoyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylbutanoyl 4-nitrobenzoate depends on the specific application. In general, the compound can interact with biological molecules through its ester and nitro functional groups. The ester group can undergo hydrolysis, releasing the active 4-nitrobenzoic acid, which can then participate in various biochemical pathways. The nitro group can be reduced to an amino group, which can interact with enzymes and other proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: A precursor in the synthesis of 2-Methylbutanoyl 4-nitrobenzoate.
Methyl 4-nitrobenzoate: Another ester of 4-nitrobenzoic acid with similar properties.
Ethyl 4-nitrobenzoate: Used in similar applications as this compound.
Uniqueness
This compound is unique due to the presence of the 2-methylbutanoyl group, which can impart different physical and chemical properties compared to other esters of 4-nitrobenzoic acid. This uniqueness can be exploited in specific applications where the 2-methylbutanoyl group provides advantages, such as increased hydrophobicity or altered reactivity.
Properties
CAS No. |
5332-55-8 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2-methylbutanoyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H13NO5/c1-3-8(2)11(14)18-12(15)9-4-6-10(7-5-9)13(16)17/h4-8H,3H2,1-2H3 |
InChI Key |
GJSXUVHDUMTLLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)

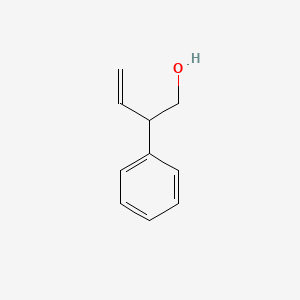


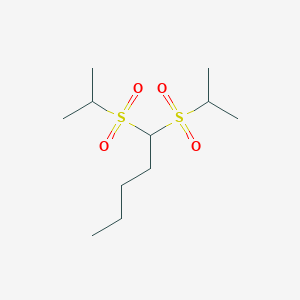
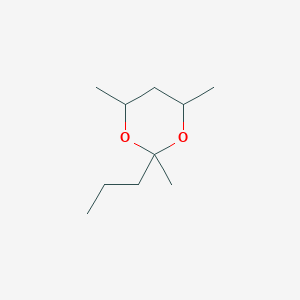
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)
